molecular formula C18H20N2O5S B2756980 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896317-15-0

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2756980
CAS RN: 896317-15-0
M. Wt: 376.43
InChI Key: CKKBNFZGIHOHEZ-UHFFFAOYSA-N
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Description

The compound “4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is similar to the one you’re asking about . It has a molecular weight of 308.36 and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of a related compound, “Ethanone, 1-(3,4-dimethoxyphenyl)-”, has been analyzed . Its molecular weight is 180.2005 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “Ethanone, 1-(3,4-dimethoxyphenyl)-”, have been analyzed . Its molecular weight is 180.2005 .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The green metrics associated with both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) make this approach promising .

Bioactivity and Drug Development

The compound’s unique structure and potential bioactivity make it an attractive candidate for drug development. Researchers have synthesized novel sulfonamides containing a 3,4-dimethoxyphenyl moiety. These derivatives exhibit interesting biological effects and may serve as precursors for bioactive compounds .

Aza-Michael Reaction

The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. By utilizing this transformation, researchers can create valuable intermediates for bioactive molecules. The compound’s reactivity in aza-Michael reactions contributes to its significance in organic synthesis .

Fungicides, Bactericides, and Herbicides

3-aryl-3-triazolylpropiophenones, including derivatives of our compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations. Their structural characteristics enable effective binding with target molecules .

Nitrogen-Containing Heteroarenes

Nitrogen-containing heteroarenes play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, due to their ability to bind with “privileged structures” through hydrogen bonding, are particularly interesting. Our compound’s triazole moiety contributes to its potential bioactivity .

Thiazol-4-one Scaffold

The compound’s design includes a thiazol-4-one scaffold. Such scaffolds are valuable in medicinal chemistry, and their derivatives may exhibit diverse biological activities. Further exploration of this aspect could reveal additional applications .

Safety and Hazards

The safety data sheet of a related compound, “4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide”, provides some information on its hazards . It has hazard statements H302, H315, H319, H335 .

Future Directions

There are ongoing studies on the synthesis and analysis of compounds related to "N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide" . These studies could provide insights into the potential applications and properties of these compounds.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-8-14(11-17(16)25-2)20-12-13(10-18(20)21)19-26(22,23)15-6-4-3-5-7-15/h3-9,11,13,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKBNFZGIHOHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide

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